5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid
Description
Properties
CAS No. |
893749-64-9 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-(methylaminomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4-2-5(6(9)10)8-11-4/h2,7H,3H2,1H3,(H,9,10) |
InChI Key |
YLWTUVGTHMKNAO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of heterocyclic chemistry. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Key Findings:
Substituent Effects on Solubility: The methylaminomethyl group in the target compound introduces polarity and zwitterionic behavior, improving aqueous solubility compared to nonpolar analogs like 5-methyl-1,2-oxazole-3-carboxylic acid . However, it is less lipophilic than dimethylamino or aromatic-substituted derivatives (e.g., ).
Aromatic substituents (e.g., chlorophenyl, trifluoromethylphenyl) likely shift biological targets toward hydrophobic interactions, whereas the target compound’s amine group could favor polar enzyme active sites .
Crystallographic Behavior :
- Analogs like 5-methyl-1,2-oxazole-3-carboxylic acid form dimers via O–H⋯O hydrogen bonds and π-π stacking . The target compound’s amine group may instead promote N–H⋯O interactions, altering crystal packing and stability.
Synthetic Considerations: Introducing the methylaminomethyl group requires selective protection of the amine during synthesis, unlike simpler methyl or aryl derivatives. This complexity may limit large-scale production compared to less functionalized analogs.
Biological Activity
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the current knowledge on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring, which is known for its diverse biological properties. The presence of the methylamino group enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders .
- Receptor Modulation : It may also interact with various receptors involved in neurotransmission, potentially influencing neurochemical pathways associated with anxiety and depression.
Biological Activity
Research has demonstrated several significant biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that derivatives of 1,2-oxazole compounds exhibit antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis. For instance, certain oxazole derivatives have shown effectiveness against drug-resistant bacterial strains .
Anticancer Properties
Recent investigations into the anticancer potential of this compound revealed cytotoxic effects on various cancer cell lines. The compound demonstrated micromolar activity against cancer cells such as HeLa and A549, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Given its role as a MAO inhibitor, the compound may provide neuroprotective benefits. By preventing the degradation of neurotransmitters, it could enhance neuronal health and function, making it a candidate for further studies in neurodegenerative diseases .
Case Studies
Q & A
Q. What are the established synthetic routes for 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid?
A common approach involves cyclization reactions. For structurally analogous oxazole derivatives, hydrazine intermediates are reacted with ethyl chloroformate, followed by cyclization using phosphorus oxychloride (POCl₃) . Modifications for the methylaminomethyl substituent may require reductive amination or protection/deprotection strategies for the amine group. Reaction optimization (e.g., temperature, solvent) is critical to avoid side products like over-alkylation .
Q. Which analytical techniques are essential for structural confirmation?
- Single-crystal X-ray diffraction provides definitive bond-length and angle data, as demonstrated for 5-methyl-1,2-oxazole-3-carboxylic acid (mean C–C bond length: 0.003 Å, R factor: 0.084) .
- NMR spectroscopy resolves the methylaminomethyl group’s proton environment (e.g., δ 2.8–3.2 ppm for –CH₂–N–) and oxazole ring protons .
- Mass spectrometry confirms molecular weight (e.g., m/z calculated for C₇H₉N₂O₃: 169.06) .
Q. What are the solubility and stability profiles under physiological conditions?
The carboxylic acid group enhances aqueous solubility, while the aromatic oxazole and methylaminomethyl groups contribute to lipophilicity. Stability studies for related compounds suggest sensitivity to prolonged UV exposure and acidic/basic hydrolysis. Storage at –20°C in inert atmospheres is recommended .
Q. What biological activities are reported for structurally similar oxazole derivatives?
Analogous compounds exhibit antimicrobial, antifungal, and anticancer properties. For example, 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid shows activity against Staphylococcus aureus (MIC: 8 µg/mL) . The methylaminomethyl group may enhance membrane permeability or target engagement .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Substituent variation : Compare bioactivity of analogs with halogen (e.g., 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid ) or alkyl groups.
- Functional group replacement : Replace the carboxylic acid with esters or amides to assess metabolic stability .
- Computational modeling : Use molecular docking to predict binding affinities for targets like enzymes or receptors .
Q. What strategies address contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293) or incubation time .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution and disk diffusion assays .
Q. How can the compound’s stability be optimized for in vivo studies?
- Prodrug design : Convert the carboxylic acid to an ethyl ester to improve oral bioavailability .
- Formulation : Use nanoencapsulation (e.g., liposomes) to protect against enzymatic degradation .
- pH adjustment : Buffer solutions (pH 6–7) minimize hydrolysis of the oxazole ring .
Q. What computational tools predict interaction mechanisms with biological targets?
- Molecular dynamics simulations : Analyze binding modes with proteins (e.g., kinases) using software like GROMACS .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP: ~1.2) and cytochrome P450 interactions .
Methodological Considerations
Q. What experimental controls are critical in cytotoxicity assays?
- Positive controls : Use doxorubicin or cisplatin for apoptosis induction .
- Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .
- Replicate sampling : Triplicate measurements to account for plate-edge effects in high-throughput screens .
Q. How can regioselectivity challenges in synthesis be mitigated?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the methylamine to direct cyclization .
- Catalytic optimization : Employ Pd/C for selective hydrogenation of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
